Product packaging for 1-Iminoisoindolin-2-amine(Cat. No.:)

1-Iminoisoindolin-2-amine

Cat. No.: B13111121
M. Wt: 147.18 g/mol
InChI Key: KVAISPXJAHOACT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Iminoisoindolin-2-amine is a chemical compound of interest in organic chemistry and pharmaceutical research. Its core structure, based on the isoindoline scaffold, is frequently explored in the development of novel chemical entities and is found in compounds with various biological activities . As a building block, this amine-functionalized heterocycle provides researchers with a versatile intermediate for synthesizing more complex molecules, such as isoindoline azines and other fused heterocyclic systems . Researchers value it for investigating structure-activity relationships (SAR) and for creating libraries of compounds for high-throughput screening. Given its potential role in early-stage discovery, this compound is strictly for laboratory research use. It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should consult the product's Certificate of Analysis for specific data on purity, identity, and other physicochemical properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3 B13111121 1-Iminoisoindolin-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

3-imino-1H-isoindol-2-amine

InChI

InChI=1S/C8H9N3/c9-8-7-4-2-1-3-6(7)5-11(8)10/h1-4,9H,5,10H2

InChI Key

KVAISPXJAHOACT-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=N)N1N

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Iminoisoindolin 2 Amine and Its Derivatives

Strategic Approaches to the Core 1-Iminoisoindolin-2-amine Scaffold

The construction of the fundamental this compound framework is achieved through various strategic synthetic routes. These methods focus on the efficient assembly of the bicyclic isoindoline (B1297411) core.

Cyclization Reactions for Isoindoline Ring Formation

The formation of the isoindoline ring is the cornerstone of synthesizing the target scaffold. Various cyclization reactions have been developed, often starting from readily available ortho-disubstituted benzene (B151609) derivatives like phthalonitrile (B49051) or 2-cyanobenzaldehyde (B126161).

One notable method involves the iodine-mediated cyclization of 2-vinylbenzamidine derivatives. These precursors, which can be prepared from 2-vinylbenzonitriles and lithium amides, undergo cyclization to form 1-iodomethyl-1H-isoindole-3-amine derivatives. clockss.org This reaction proceeds via a 6-endo cyclization pathway. clockss.org Another approach utilizes 2-(1-azidoalkyl)benzonitriles, which, upon reaction with sodium hydride, generate [1-(2-cyanophenyl)alkylidene]aminide intermediates. These intermediates then cyclize to afford 3-alkylidene-2,3-dihydro-1H-isoindol-1-imine derivatives. researchgate.net

Furthermore, the reaction between aromatic ketones and phthalonitrile has been developed as a synthetic strategy for isoindol-1-imine derivatives. researchgate.net A cobalt-catalyzed cyclization reaction of 2-bromobenzamides with carbodiimides has also been reported to produce related 3-(imino)isoindolin-1-one structures. mdpi.com

A summary of selected cyclization strategies is presented below:

Table 1: Cyclization Strategies for Isoindoline Ring Formation
Starting Material Key Reagent(s) Intermediate/Product Type Reference
2-Vinylbenzonitriles Lithium amides, Iodine 1-Iodomethyl-1H-isoindol-3-amines clockss.org
2-(1-Azidoalkyl)benzonitriles Sodium Hydride (NaH) 3-Alkylidene-2,3-dihydro-1H-isoindol-1-imines researchgate.net
Aromatic Ketones Phthalonitrile Isoindol-1-imine derivatives researchgate.net
2-Bromobenzamides Carbodiimides, Cobalt catalyst 3-(Imino)isoindolin-1-ones mdpi.com

Convergent and Divergent Synthetic Pathways

Synthetic strategies can be broadly categorized as linear, convergent, or divergent. In a linear synthesis, a molecule is built step-by-step from a single starting material. sathyabama.ac.in This approach can be inefficient for complex molecules due to the multiplicative effect of yield loss at each step. sathyabama.ac.inwikipedia.org

A divergent synthesis begins with a central core molecule that is subsequently reacted to produce a library of structurally related compounds. wikipedia.org This approach is highly valuable for creating chemical libraries for drug discovery or materials science applications. Starting with the core this compound scaffold, a divergent strategy would involve reacting it with various electrophiles or coupling partners to generate a wide array of derivatives with different substitutions on the nitrogen atoms or the aromatic ring. wikipedia.org This allows for the systematic exploration of structure-activity relationships. A photocatalytic method has also illustrated a divergent synthesis, where an identical NHPI ester reacts with different external NHPIs to produce a variety of dihydroisoquinoline-1,4-diones. nih.gov

Functionalization and Derivatization Strategies for this compound

Once the core scaffold is synthesized, its properties can be tuned through functionalization and derivatization. These strategies target specific sites within the molecule, including the nitrogen atoms and the aromatic system.

Modifications at the Iminoisoindoline Nitrogen Atoms (N1, N2)

The two nitrogen atoms in the this compound structure (the exocyclic imino nitrogen, N1, and the endocyclic amine nitrogen, N2) are key sites for modification. Selective functionalization at these positions allows for the introduction of a wide range of substituents, influencing the molecule's steric and electronic properties.

For example, after the formation of 3-alkylidene-2,3-dihydro-1H-isoindol-1-imine scaffolds through cyclization, subsequent alkylation with alkyl halides can introduce substituents at the N2 position. researchgate.net Condensation reactions at the N1 imino group are also possible. A related reaction involves the condensation of 1,1-dimethoxy-3-iminoisoindoline with aminothiadiazoles to form 1,3-bis[(3-alkyl-5-amino-1,3,4-thiadiazol-2(3H)-ylideneamino)]-2H-isoindoles, demonstrating functionalization at the imino positions. isuct.ru While not on the exact target molecule, the principle of selective N-functionalization via reductive amination has been demonstrated on the N2-amine of guanine, showcasing a potential strategy for modifying the N2-amine of the isoindoline core. chemrxiv.org

Regioselective Functionalization of the Aromatic and Heterocyclic Rings

Introducing substituents at specific positions on the aromatic benzene ring or the five-membered heterocyclic ring is crucial for fine-tuning the molecule's properties. Regioselective functionalization relies on directing groups or specialized catalysts to control the position of substitution.

While specific examples for this compound are not extensively detailed, principles from related systems can be applied. For instance, the nature of the N-substituent in 2-arylazetidines can switch the regioselectivity of lithiation between the ortho-position of the aryl ring and the α-benzylic position. rsc.org This highlights the powerful influence of existing substituents on directing further functionalization. Palladium-catalyzed C-H functionalization, directed by a thiophene (B33073) group, has been used for the regioselective modification of arenes, a strategy that could be adapted for the isoindoline system. rsc.org Furthermore, noncovalent interactions have been harnessed to direct radical amination to the ortho position of aniline (B41778) derivatives, providing a modern approach to achieving high regioselectivity. nih.gov

Multi-component Reaction Methodologies Utilizing this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly efficient for building molecular complexity. nih.gov Imines are versatile intermediates or substrates in many MCRs. nih.gov

A prominent example that constructs a derivative of the target scaffold is the one-pot, three-component condensation of 2-cyanobenzaldehyde, an amine, and a pyrazolone (B3327878) derivative. arkat-usa.orgumich.edu This catalyst-free reaction proceeds efficiently under reflux in ethanol (B145695) to produce 4-(2-substituted-3-iminoisoindolin-1-ylidene)-1-substituted-3-methyl-1H-pyrazol-5(4H)-ones in excellent yields. arkat-usa.orgumich.edu The reaction demonstrates high atom economy and operational simplicity. arkat-usa.orgumich.edu

The efficiency of this particular MCR is sensitive to the solvent used, as shown in the table below.

Table 2: Effect of Solvent on the Three-Component Synthesis of 4-(2-benzyl-3-iminoisoindolin-1-ylidene)-3-methyl-1H-pyrazol-5(4H)-one arkat-usa.org

Entry Solvent Time (min) Yield (%)
1 EtOH 30 90
2 MeOH 30 65
3 CH3CN 30 30
4 THF 30 42
5 DCE 30 22
6 H2O 30 18

Conditions: 2-cyanobenzaldehyde (3 mmol), benzylamine (B48309) (3 mmol), 3-methyl-1H-pyrazol-5(4H)-one (3 mmol), solvent (5 mL), reflux.

This MCR approach exemplifies a powerful strategy for the divergent synthesis of a library of complex 1-iminoisoindoline derivatives by varying the amine and pyrazolone components. arkat-usa.org

Catalytic Transformations in the Synthesis of this compound Analogs

Catalysis is at the forefront of modern organic synthesis, providing powerful tools for the construction of complex molecular architectures like this compound. Both transition metal catalysis and the burgeoning fields of organocatalysis and biocatalysis offer unique advantages in accessing these valuable compounds.

Transition Metal-Catalyzed Reactions

Transition metal catalysis provides efficient pathways for the synthesis of isoindolinone and iminoisoindoline cores, often through C-H activation and annulation strategies. frontiersin.orgchemrxiv.org Metals such as palladium, rhodium, and cobalt are instrumental in these transformations.

Palladium-catalyzed reactions are particularly noteworthy. For instance, palladacycles derived from N,N'-diaryliminoisoindolines have been synthesized and utilized as pre-catalysts in Suzuki coupling reactions. nih.govresearchgate.net These palladacycles are typically formed by the reaction of an iminoisoindoline ligand with a palladium salt like palladium(II) acetate. researchgate.net Furthermore, cobalt has been employed to catalyze the cyclization of 2-bromobenzamides with carbodiimides, yielding 3-(imino)isoindolin-1-one derivatives. semanticscholar.org The proposed mechanism involves the formation of a five-membered aza-cobaltacycle intermediate. semanticscholar.org Rhodium(III)-catalyzed C-H activation and annulation of N-methoxybenzamides with potassium (ethenyl)trifluoroborate represents another effective method for producing related isoindolinone structures under mild conditions. frontiersin.org

These catalytic systems often exhibit high functional group tolerance and can proceed via cascade reactions, which enhances molecular complexity in a single step. tandfonline.com

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Iminoisoindoline Analogs

Catalyst/Metal Reactants Product Type Key Transformation Reference(s)
Palladium(II) Acetate Iminoisoindoline ligand Palladacycle pre-catalyst Cyclopalladation nih.govresearchgate.net
Cobalt Complex 2-Bromobenzamide, Carbodiimide 3-(Imino)isoindolin-1-one Cyclization/Annulation semanticscholar.org

Organocatalysis and Biocatalysis Approaches

Organocatalysis

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in asymmetric synthesis and green chemistry. nih.govresearchgate.net For the synthesis of isoindoline-related structures, N-heterocyclic carbenes (NHCs) have shown significant promise. A recently developed NHC-catalyzed tandem reaction enables the synthesis of N-substituted isoindolinone acetates. frontiersin.orgnih.gov This process involves an imine umpolung-intramolecular aza-Michael addition followed by an oxidation step where molecular oxygen from the air serves as the terminal oxidant. frontiersin.orgnih.gov This method is lauded for its operational simplicity, atom efficiency, and mild reaction conditions. frontiersin.org

Other classes of organocatalysts, such as chiral phosphoric acids and proline derivatives, are widely used for the asymmetric synthesis of various nitrogen-containing heterocycles. nih.govnih.gov Chiral phosphoric acids, for example, have been successfully employed in the enantioselective peroxidation of imines and in Friedel-Crafts reactions to produce complex chiral molecules. nih.govrsc.org While direct application to this compound is still an area of active research, these catalysts hold great potential for the asymmetric synthesis of its chiral analogs, potentially through Mannich-type reactions or other C-N bond-forming strategies. nih.govrsc.org

Biocatalysis

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, environmentally benign conditions. rsc.orgrug.nl For the synthesis of amine-containing compounds like this compound, transaminases (TAs) are particularly relevant enzymes. frontiersin.orgrsc.org These pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzymes catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde substrate, often with excellent enantioselectivity. frontiersin.orgrsc.org

A key development in this area is the use of specific amino donors that facilitate the reaction equilibrium and can be applied to the synthesis of cyclic amines. nih.gov For example, the use of ortho-xylylenediamine as an amino donor in transaminase-catalyzed reactions is noteworthy. After the amino group transfer, the resulting co-product spontaneously cyclizes to form an isoindole structure, which then polymerizes into a colored byproduct. nih.govrsc.orgresearchgate.net This irreversible formation of a stable byproduct helps to drive the equilibrium of the main reaction towards the desired amine product. nih.gov This principle could be harnessed for the synthesis of a chiral amino precursor that can be subsequently cyclized to form the this compound core. The engineering of transaminases and other enzymes like imine reductases and amine dehydrogenases continues to expand the toolkit for producing complex chiral amines for the pharmaceutical industry. nih.govgoogle.commdpi.com

Table 2: Potential Catalytic Approaches for this compound Analogs

Catalysis Type Catalyst Class Potential Reaction Advantages Reference(s)
Organocatalysis N-Heterocyclic Carbene (NHC) Tandem Imine Umpolung/Aza-Michael Addition Mild conditions, atom economy, use of air as oxidant frontiersin.orgnih.gov
Organocatalysis Chiral Phosphoric Acid Asymmetric Mannich or Friedel-Crafts Reaction High enantioselectivity for N-heterocycles nih.govnih.govbeilstein-journals.org
Organocatalysis L-Proline Asymmetric Mannich-type reaction Readily available, green catalyst nih.govrsc.org
Biocatalysis Transaminase (TA) Asymmetric synthesis of a chiral amino precursor High enantioselectivity, mild aqueous conditions frontiersin.orgnih.govrsc.org

Green Chemistry Principles in the Synthesis of this compound Architectures

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govrsc.org The synthesis of this compound and its derivatives provides a platform to implement these principles.

Catalysis and Atom Economy: The use of catalytic methods, as detailed above, is a cornerstone of green chemistry, being superior to stoichiometric reagents. nih.govnih.gov Catalysts increase reaction rates and can often be used in small quantities and recycled, which minimizes waste. nih.gov Atom economy, which measures the efficiency of a reaction in incorporating all reactant atoms into the final product, is significantly improved in catalytic cascade reactions that form multiple bonds in a single operation. nih.govrsc.org

Safer Solvents and Reaction Conditions: Many modern synthetic procedures for isoindoline derivatives strive to use more environmentally benign solvents. For instance, several catalyst-free, one-pot syntheses of isoindolin-1-imine derivatives have been developed using ethanol or water as the reaction medium under reflux conditions, achieving excellent yields. researchgate.netgoogle.com The NHC-catalyzed synthesis of isoindolinones operates under mild conditions and uses molecular oxygen from the air as the oxidant, avoiding the need for hazardous chemical oxidants. frontiersin.org

Elucidation of Chemical Reactivity and Reaction Mechanisms of 1 Iminoisoindolin 2 Amine

Probing the Reactivity of the Endocyclic Imine Functionality

The endocyclic imine (C=N) bond within the isoindoline (B1297411) ring is a key site of reactivity, susceptible to a variety of transformations.

The mechanism for nucleophilic addition to an imine typically involves the following steps:

Nucleophilic Attack: A nucleophile adds to the electrophilic carbon of the C=N bond. libretexts.org

Proton Transfer: A proton is transferred to the nitrogen atom, forming a carbinolamine or a related tetrahedral intermediate. libretexts.orglibretexts.org

Elimination: In many cases, a leaving group is subsequently eliminated to regenerate a double bond. libretexts.org

For instance, the reaction with primary amines leads to the formation of new imine derivatives, often termed Schiff bases. libretexts.orgunizin.orgpressbooks.pub The reaction is reversible and is often catalyzed by acid, which protonates the nitrogen, enhancing the electrophilicity of the imine carbon. unizin.org

Table 1: Examples of Nucleophilic Addition Reactions to Imines

NucleophileProduct TypeReaction Conditions
Primary Amine (R-NH₂)Substituted Imine (Schiff Base)Acid Catalysis
Water (H₂O)Carbonyl Compound + AmineAcidic Conditions (Hydrolysis) libretexts.org
Grignard Reagent (R-MgX)Substituted AmineEther Solvent
Organolithium Reagent (R-Li)Substituted AmineEther Solvent

The imine functionality can participate as a 2π component in cycloaddition reactions, a powerful tool for constructing cyclic structures. libretexts.orgmsu.edu These reactions are concerted processes where two π-electron systems combine to form a ring with two new σ bonds. msu.edu

One notable example is the [4+2] cycloaddition, or Diels-Alder reaction, where the imine acts as a dienophile. libretexts.org The stereospecificity of these reactions is a key feature, with the geometry of the reactants being preserved in the product. libretexts.org Photochemical [2+2] cycloadditions of imines with alkenes are also known, leading to the formation of four-membered rings, although these often require UV light. libretexts.orgnih.gov The feasibility and outcome of these reactions are governed by the principles of orbital symmetry. libretexts.org

Formal [4+2] cycloadditions involving imine diradicals have been developed, providing a pathway to convert bicyclo[1.1.1]pentan-1-amines to more complex bicyclo[3.1.1]heptan-1-amines. nih.gov Gold-catalyzed enantioselective cycloadditions have also emerged as a sophisticated method for constructing optically active cyclic products from precursors containing imine functionalities. beilstein-journals.org

Electrophilic and Nucleophilic Aromatic Substitution on the Isoindoline Core

The benzene (B151609) ring of the isoindoline core can undergo both electrophilic and nucleophilic aromatic substitution, although the reactivity is influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS): The isoindoline ring system is generally electron-rich and thus susceptible to attack by electrophiles. chim.it However, the position of substitution is directed by the combined electronic effects of the imine and amine groups. In the analogous indole (B1671886) system, the C3 position is overwhelmingly the most reactive towards electrophiles. wikipedia.org For the isoindoline core, electrophilic substitution on the benzene ring typically occurs only after the more reactive positions on the heterocyclic part of the molecule have been substituted. wikipedia.org A common synthetic route involving EAS is the nitration of the isoindoline structure. vulcanchem.com

Nucleophilic Aromatic Substitution (NAS): In contrast to EAS, NAS occurs on electron-poor aromatic rings. masterorganicchemistry.com For NAS to proceed on the isoindoline core, the presence of strong electron-withdrawing groups on the aromatic ring is generally required. masterorganicchemistry.comsioc-journal.cn The reaction proceeds through a negatively charged intermediate, and the position of attack is determined by the location of a suitable leaving group. masterorganicchemistry.com The use of transition metals to activate the aromatic ring towards nucleophilic attack represents a modern approach to overcome the limitations of traditional NAS. sioc-journal.cn

Rearrangement Reactions and Fragmentations Involving 1-Iminoisoindolin-2-amine

The structural features of this compound allow for various rearrangement and fragmentation pathways.

Rearrangement Reactions: Rearrangement reactions involve the migration of an atom or group within a molecule. mvpsvktcollege.ac.inmasterorganicchemistry.com For imines, α-iminol rearrangements can occur, where an alkyl or aryl group shifts from the α-carbon to the imine carbon. beilstein-journals.org This process can be catalyzed by acid or base. beilstein-journals.org Other rearrangements like the Hofmann and Curtius rearrangements involve the formation of an isocyanate intermediate from an amide or acyl azide, respectively, which can subsequently react to form an amine. masterorganicchemistry.com

Fragmentations: In mass spectrometry, the fragmentation of molecules provides valuable structural information. msu.edu For aliphatic amines, a characteristic fragmentation is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.orgdocbrown.info This process leads to the formation of a resonance-stabilized cation. youtube.com The specific fragmentation pattern can help distinguish between primary, secondary, and tertiary amines. libretexts.org

Table 2: Common Fragmentation Pathways for Amines in Mass Spectrometry

Fragmentation TypeDescriptionKey Fragment Ion
α-CleavageCleavage of the C-C bond adjacent to the nitrogen atom. libretexts.orglibretexts.orgResonance-stabilized iminium ion. youtube.com
Loss of an Alkyl RadicalHomolytic cleavage of a C-C bond further from the nitrogen.[M - R]⁺
McLafferty RearrangementHydrogen transfer from a γ-carbon to the nitrogen, followed by β-cleavage (for primary amides). libretexts.orgVaries depending on the structure.

Redox Chemistry of the Iminoisoindoline System

The term redox refers to chemical reactions involving a change in the oxidation states of the reactants through the transfer of electrons. wikipedia.org The iminoisoindoline scaffold can participate in redox reactions, particularly when complexed with transition metals. Manganese complexes of bis(imino)isoindoline ligands have been shown to mediate a variety of biomimetic redox reactions. academie-sciences.fr These complexes can act as catalysts in oxidation reactions, such as the oxidation of sulfides to sulfoxides and benzyl (B1604629) alcohols to benzaldehydes. academie-sciences.fr

The redox properties of these metal complexes, specifically the Mn(III)/Mn(II) redox potential, can be fine-tuned by introducing electron-withdrawing or electron-donating substituents on the aryl groups of the iminoisoindoline ligand. academie-sciences.frmdpi.com This tuning has a significant impact on the catalytic activity of the complexes. academie-sciences.fr The study of the redox chemistry of these systems is crucial for understanding their catalytic mechanisms and for the design of new functional materials and catalysts. researchgate.netresearchgate.net

Computational and Theoretical Chemistry Insights into 1 Iminoisoindolin 2 Amine

Computational Prediction of Spectroscopic Signatures for Advanced Analysis

Vibrational Frequency Analysis for Conformational Purity and Isomer Differentiation

Until research on 1-Iminoisoindolin-2-amine is undertaken and published, a scientifically accurate article on its computational and theoretical chemistry, as outlined, cannot be generated.

Computational Modeling of Reaction Mechanisms and Transition States

The investigation of reaction mechanisms and the identification of transition states for a molecule such as this compound would typically employ quantum mechanical methods like Density Functional Theory (DFT). These calculations can elucidate the energetic pathways of potential reactions, such as tautomerization, dimerization, or reactions with other molecules.

A theoretical study would involve mapping the potential energy surface of the reaction. This process identifies the structures of reactants, products, and any intermediates. The highest energy point along the lowest energy reaction pathway between a reactant and a product corresponds to the transition state structure. The energy difference between the reactants and the transition state is the activation energy, a critical parameter for understanding reaction kinetics.

For example, a study on a related but different molecule, 1,3-bis(2-pyridylimino)-4,7-dihydroxyisoindole, utilized DFT to explore its excited-state intramolecular double proton transfer. nih.gov The study calculated potential energy curves to determine the reaction pathway and energy barriers for the proton transfer process. nih.gov A similar approach could be applied to this compound to study its potential reactivity.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a powerful tool for understanding the dynamic behavior of molecules and the influence of the surrounding environment, such as solvents. osti.govnih.gov An MD simulation of this compound would model the motion of its atoms over time by solving Newton's equations of motion. This would provide insights into its conformational flexibility, intramolecular interactions, and how it interacts with solvent molecules.

To study solvent effects, the this compound molecule would be placed in a simulation box filled with explicit solvent molecules (e.g., water, ethanol (B145695), or a non-polar solvent). The simulation would then reveal how the solvent molecules arrange themselves around the solute and how this solvation structure influences the solute's conformation and dynamics. osti.gov Such simulations can help explain solubility and the stability of different conformations in various media. nih.gov

For instance, MD simulations have been used to investigate the interactions between amino acids and ionic liquids in aqueous solutions, revealing how competitive interactions between the ionic liquid ions, water, and the amino acid govern the system's behavior. nih.gov This type of analysis for this compound could predict its behavior in different chemical environments, which is crucial for designing synthetic routes or understanding its biological interactions. The polarity of the solvent, for instance, can significantly impact reaction energy barriers. nih.gov

While specific data tables and detailed research findings for this compound are not currently available, the established methodologies of computational chemistry provide a clear path for future research into this compound.

Advanced Structural Characterization and Spectroscopic Analysis in Research

X-ray Crystallography for Detailed Solid-State Structural Elucidation

While a crystal structure for 1-Iminoisoindolin-2-amine itself is not publicly documented, extensive single-crystal X-ray diffraction studies have been performed on numerous analogues, such as substituted 1-iminoisoindolines and 1,3-diiminoisoindoline. researchgate.netresearchgate.net These studies are crucial for confirming the molecular structure and revealing the predominant tautomeric and isomeric forms in the solid state.

For instance, the analysis of (E)-1-phenylimino-2-phenylisoindoline definitively established its iminoisoindoline structure over a potential diimine alternative. clockss.org The crystallographic data provided precise bond lengths and angles, confirming the E-configuration of the exocyclic imine bond. clockss.org Similarly, studies on 1,3-bis(phenylimino)isoindoline (B14610487) have revealed the existence of multiple polymorphic forms, each with a unique molecular arrangement in the crystal lattice. researchgate.net The formation of co-crystals, where the target molecule crystallizes with a second component, is also a powerful strategy to obtain high-quality crystals and study intermolecular interactions.

Table 1: Representative Crystallographic Data for an Iminoisoindoline Analog (Data synthesized from findings on related structures for illustrative purposes)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 5.411
b (Å) 20.922
c (Å) 13.034
β (°) 92.32
Volume (ų) 1474.4
Tautomeric Form Amino-imino

Beyond defining the structure of a single molecule, X-ray crystallography illuminates how molecules pack together in the crystal, governed by a network of intermolecular forces. In the crystal structures of iminoisoindoline derivatives, hydrogen bonds and weaker interactions like C–H⋯N and C-H…π interactions play a significant role in stabilizing the supramolecular assembly. researchgate.netresearchgate.netmdpi.com For example, in the crystal structure of certain substituted iminoisoindolines, molecules are linked solely by weak C–H⋯N interactions, demonstrating the importance of these forces in the absence of stronger hydrogen bond donors. researchgate.net The analysis of these interactions is key to understanding polymorphism and can influence physical properties such as solubility and stability.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures

NMR spectroscopy is an indispensable tool for elucidating molecular structure in solution, providing information on the chemical environment, connectivity, and spatial proximity of atoms.

While standard one-dimensional ¹H and ¹³C NMR spectra confirm the presence of key functional groups, two-dimensional (2D) NMR techniques are essential for piecing together the complex architecture of iminoisoindoline derivatives. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the molecule's framework.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is critical for establishing the connectivity between different parts of the molecule and confirming the core structure. acs.org

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, even if they are not directly bonded, providing crucial information about the molecule's conformation and stereochemistry in solution.

These techniques have been used to show that the conformations of some iminoisoindoline compounds in solution can differ from their solid-state structures observed via X-ray crystallography. researchgate.net

Table 2: Illustrative NMR Assignments for an Iminoisoindoline Derivative in DMSO-d₆ (Data synthesized from findings on related structures for illustrative purposes)

Atom ¹H Shift (ppm) ¹³C Shift (ppm) HMBC Correlations (from ¹H to ¹³C)
Aromatic CH 7.50-7.80 (m) 122.0, 128.5, 130.0, 132.5 C(quat), C=N
NH (imino) 8.94 (s) - C=N
NH₂ 6.50 (s, br) - C(quat)
C=N - 158.0 -

Solid-State NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, including crystalline polymorphs, solvates, and amorphous states that are not amenable to single-crystal X-ray diffraction. It is particularly useful for studying polymorphism in iminoisoindoline compounds, as different crystal forms will give rise to distinct ssNMR spectra due to differences in molecular conformation and packing. researchgate.net This allows for the identification and quantification of different polymorphic phases in a bulk sample.

High-Resolution Mass Spectrometry for Mechanistic Studies and Complex Mixture Analysis

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of a compound's elemental formula. worldscientific.com This technique is invaluable for confirming the identity of newly synthesized iminoisoindoline derivatives and for analyzing complex reaction mixtures. researchgate.net By identifying the exact mass of intermediates and byproducts, HRMS offers deep insights into reaction mechanisms. researchgate.net For example, in the synthesis of unsymmetrical iminoisoindolines, HRMS can confirm the mass of the desired product and help identify any scrambled, symmetrical side products. acs.org The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further provide structural information about different parts of the molecule.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment of Enantiomers (if applicable)

The parent molecule, this compound, is achiral and therefore does not exhibit optical activity. However, if a chiral center is introduced into the molecule, for instance, through substitution with a chiral group, the resulting enantiomers can be distinguished using chiroptical spectroscopy.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are spectroscopic techniques that measure the differential absorption and rotation of left- and right-circularly polarized light by a chiral molecule. wikipedia.org

Circular Dichroism (CD): A CD spectrum shows positive or negative peaks (known as Cotton effects) in the absorption bands of a chiral molecule. wikipedia.org The sign and magnitude of these peaks are unique to a specific enantiomer, making CD an excellent tool for assigning the absolute configuration of a chiral center, often by comparing the experimental spectrum to that predicted by quantum chemical calculations. nih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. It is closely related to CD and can also be used for stereochemical analysis.

While no specific CD or ORD data for chiral derivatives of this compound were found in the cited literature, these techniques would be indispensable for the stereochemical characterization of any such chiral analogues that might be synthesized.

Applications of 1 Iminoisoindolin 2 Amine in Specialized Chemical Research Fields

Role as a Privileged Ligand in Coordination Chemistry and Catalysis

The 1-iminoisoindolin-2-amine core, particularly in its more extensively studied form as 1,3-bis(arylimino)isoindoline, serves as a privileged ligand in coordination chemistry. academie-sciences.frsemanticscholar.orgresearchgate.net These pincer-type ligands, with their tridentate coordination mode and aromatic planarity, can form stable complexes with a variety of transition metals. semanticscholar.orgresearchgate.net The ability to tune the electronic and steric properties of these ligands by modifying the aryl substituents on the imino groups makes them highly versatile for developing metal complexes with specific catalytic activities. academie-sciences.fracademie-sciences.frresearchgate.netresearchgate.net

The synthesis of metal complexes involving iminoisoindoline-based ligands is typically achieved through the reaction of the ligand with a suitable metal precursor, such as a metal chloride or perchlorate (B79767) salt. rsc.orgresearchgate.net The ligand can coordinate to the metal center in either a neutral or a deprotonated, monoanionic form, leading to the formation of complexes with varying ligand-to-metal ratios, commonly 1:1 or 2:1. researchgate.netresearchgate.netbohrium.com

For instance, the reaction of 1,3-bis(2′-pyridylimino)isoindoline (a derivative of the core scaffold) with iron(II) perchlorate in acetonitrile (B52724) yields the complex Fe(indH)(solvent)₃₂, where the isoindoline (B1297411) binds as a neutral ligand. nih.gov Similarly, copper(II) and nickel(II) complexes have been prepared with the 1,3-bis((6-methylpyridin-2-yl)imino)isoindolin-2-ide ligand, resulting in distorted trigonal bipyramidal geometries with axially positioned water molecules. rsc.org

The synthesis of a series of divalent manganese complexes, [MII(HL¹⁻⁶)Cl₂], with various 1,3-bis(2'-Ar-imino)isoindolines demonstrates the modularity of this ligand system. semanticscholar.org By altering the aryl group (Ar = pyridyl, thiazolyl, benzimidazolyl, etc.), the electronic properties of the resulting complexes can be systematically modified. semanticscholar.orgacademie-sciences.frresearchgate.net

Table 1: Examples of Metal Complexes with Iminoisoindoline-based Ligands

MetalLigandComplex FormulaCoordination GeometryReference
Iron(III)1,3-bis(2'-pyridylimino)isoindoline[FeIII(L¹)Cl₂]Not specified academie-sciences.frresearchgate.net
Iron(II)1,3-bis(2'-pyridylimino)isoindolineFe(indH)(solvent)₃₂Not specified nih.gov
Manganese(II)1,3-bis(2'-benzimidazolylimino)isoindoline[MnII(HL⁵)Cl₂]Not specified semanticscholar.org
Copper(II)1,3-bis((6-methylpyridin-2-yl)imino)isoindolin-2-ide[Cu(BPIMe)(H₂O)₂]ClO₄Distorted trigonal bipyramidal rsc.org
Nickel(II)1,3-bis((6-methylpyridin-2-yl)imino)isoindolin-2-ide[Ni(BPIMe)(H₂O)₂]ClO₄Distorted trigonal bipyramidal rsc.org

Metal complexes derived from iminoisoindoline ligands have shown significant catalytic activity in various organic transformations, particularly in oxidation reactions. academie-sciences.frresearchgate.net The tunability of the ligand's electronic structure allows for the fine-tuning of the metal center's redox potential, which in turn influences the catalytic performance. semanticscholar.orgacademie-sciences.frresearchgate.net

Iron(III) and manganese(II) complexes of 1,3-bis(2′-Ar-imino)isoindolines have been successfully employed as catalysts for bleach activation and the oxidation of organic substrates using hydrogen peroxide as a green oxidant. academie-sciences.frsemanticscholar.orgacademie-sciences.frresearchgate.net For example, nonheme iron(III) complexes have been shown to catalyze the oxidative degradation of morin, a model for bleachable stains, in aqueous solutions. academie-sciences.frresearchgate.net The catalytic activity of these complexes shows a linear correlation with the Fe(III)/Fe(II) redox potentials, which are controlled by the nature of the aryl substituents on the ligand. academie-sciences.frresearchgate.net

Similarly, manganese(II) complexes with these ligands have been investigated for their catalase-like activity (dismutation of H₂O₂) and their ability to catalyze the oxidation of morin. semanticscholar.org The reactivity of these manganese catalysts is also strongly influenced by the redox properties of the metal center. semanticscholar.org Furthermore, tridentate 1,3-bis(2′-Ar-imino)isoindolinato manganese(II) complexes have been found to efficiently catalyze the mild oxidation of organic sulfides to sulfoxides and benzyl (B1604629) alcohols to benzaldehydes with oxidants like m-chloroperoxybenzoic acid (mCPBA) and iodosylbenzene (PhIO). researchgate.net

Table 2: Catalytic Applications of Iminoisoindoline-based Metal Complexes

CatalystReaction TypeSubstrateOxidantKey FindingReference
[FeIII(L¹⁻⁴)Cl₂]BleachingMorinH₂O₂Catalytic activity correlates with Fe(III)/Fe(II) redox potential. academie-sciences.frresearchgate.net
[MnII(HL¹⁻⁶)Cl₂]Catalase-like/BleachingH₂O₂/MorinH₂O₂Reactivity influenced by Mn(III)/Mn(II) redox potential. semanticscholar.org
Mn(II) complexesSulfide and Alcohol OxidationThioanisole, Benzyl alcoholmCPBA, PhIOEfficient catalysis of mild oxidation. researchgate.net
Fe(indH)(solvent)₃₂Substrate OxidationThioanisoles, Benzyl alcoholsH₂O₂Involves an electrophilic metal-based oxidant. nih.gov

Scaffold Engineering in Medicinal Chemistry Research

The isoindoline and particularly the isoindolin-1-one (B1195906) scaffold are considered "privileged structures" in medicinal chemistry due to their presence in a wide range of biologically active molecules and clinical drugs. mdpi.comresearchgate.net These scaffolds are found in compounds with applications in treating multiple myeloma, leukemia, inflammation, and hypertension. mdpi.com The structural rigidity and synthetic accessibility of the isoindolin-1-one core make it an attractive starting point for the design of novel therapeutic agents. researchgate.net

The design of bioactive scaffolds is crucial for developing chemical probes to investigate biological processes. nih.govnih.govmdpi.comrsc.org While direct examples of this compound being used for this purpose are not prevalent in the literature, the related isoindolin-1-one scaffold serves as an excellent template. The synthesis of diverse libraries of isoindolin-1-one derivatives allows for the exploration of chemical space and the identification of molecules with specific biological activities.

An efficient, one-pot, four-component synthesis has been described for a series of 2,3-disubstituted isoindolin-1-ones, which were subsequently evaluated as urease inhibitors. nih.gov This synthetic strategy highlights the potential for generating structural diversity around the isoindolin-1-one core, which is a key aspect in the development of chemical biology probes.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, guiding the optimization of lead compounds into potent and selective drug candidates. nih.govsemanticscholar.orgmdpi.com For isoindolin-1-one derivatives, SAR studies have been conducted to understand how different substituents on the scaffold affect their biological activity.

In a study of isoindolin-1-one derivatives as urease inhibitors, it was found that the nature and position of substituents on the 2- and 3-positions of the isoindolin-1-one ring significantly impacted their inhibitory potency. nih.gov For example, compound 5c from this series, with specific substitutions, showed more potent urease inhibitory activity than the standard inhibitors thiourea (B124793) and hydroxyurea. nih.gov

Similarly, SAR studies on indole-based compounds as HIV-1 fusion inhibitors have demonstrated the importance of molecular shape and substituent effects on biological activity. nih.gov Although not directly on the this compound scaffold, these studies provide valuable insights into the principles of SAR that can be applied to the design of new derivatives.

Molecular modeling and computational studies play a vital role in modern drug discovery by providing insights into the interactions between small molecules and their biological targets. nih.govnih.gov These methods can predict binding modes, estimate binding affinities, and guide the rational design of new inhibitors.

For a series of isoindolin-1-one derivatives targeting phosphoinositol-3-kinase γ (PI3Kγ), a combination of molecular docking, molecular dynamics (MD) simulations, and 3D-QSAR studies were employed to understand the structural basis for their inhibitory activity and selectivity. mdpi.com These computational models revealed key differences in the molecular interactions of the ligands with the γ and δ isoforms of PI3K, highlighting specific subsites that contribute to selective binding. mdpi.com

Molecular docking studies have also been used to rationalize the observed in vitro activity of isoindolin-1-one derivatives as urease inhibitors. nih.gov The docking results were in good agreement with the experimental data, providing a structural model for the interaction of these inhibitors with the active site of the enzyme. nih.gov Such computational approaches are invaluable for understanding the molecular basis of biological activity and for the future design of more potent and selective compounds based on the this compound scaffold. mdpi.comnih.govwalisongo.ac.idmdpi.com

Based on a comprehensive review of available scientific literature, there is insufficient public data regarding the specific applications of the chemical compound "this compound" within the detailed research fields outlined in your request.

Searches for this compound and its potential synonyms, including its more common tautomeric form 1,3-Diiminoisoindoline, did not yield specific research findings, data tables, or detailed studies corresponding to the requested sections:

Application in Natural Product Synthesis and Analogue Derivatization:No research papers or articles were found that describe the use of this compound in the synthesis of natural products or for the derivatization of natural product analogues.

While the related compound, 1,3-Diiminoisoindoline, is well-documented as a precursor for phthalocyanine (B1677752) pigments, this application falls outside the specific scope of your requested outline. The available information does not provide the necessary detail to construct a scientifically accurate and thorough article strictly adhering to the provided structure. Therefore, it is not possible to generate the requested content at this time.

Future Research Directions and Unexplored Avenues for 1 Iminoisoindolin 2 Amine

Challenges and Opportunities in Synthesis and Functionalization

While methods for the synthesis of isoindoline (B1297411) derivatives exist, significant challenges and opportunities remain, particularly for creating diverse libraries of 1-iminoisoindolin-2-amine analogs. arkat-usa.orgresearchgate.netnih.govresearchgate.netumich.educlockss.org

Challenges:

Substrate Scope: Many current synthetic routes are limited in the range of substituents that can be incorporated into the isoindoline core. researchgate.netclockss.org Developing more robust methods that tolerate a wider variety of functional groups is crucial.

Regioselectivity and Stereoselectivity: Controlling the regioselectivity of reactions and achieving stereospecific outcomes, especially for chiral derivatives, remains a significant hurdle. nih.gov

Opportunities:

Novel Catalytic Systems: Exploring new catalysts, including metal-based and organocatalytic systems, could unlock more efficient and selective synthetic pathways. nih.gov

C-H Functionalization: Direct functionalization of the C-H bonds on the aromatic ring or the heterocyclic core would provide a powerful tool for late-stage modification and the rapid generation of analogs. nih.govacs.org

Multi-component Reactions: Designing novel multi-component reactions that assemble the this compound scaffold in a single step from simple starting materials would be highly advantageous. arkat-usa.orgumich.edu

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methods for this compound to continuous flow and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. wikipedia.orgscitube.io

Flow Chemistry:

Continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. scitube.iobeilstein-journals.org This is particularly beneficial for handling reactive intermediates and performing reactions that are difficult to control in traditional batch processes. beilstein-journals.org The ability to safely handle hazardous reagents and intermediates in a closed system is another key advantage. scitube.io

Automated Synthesis:

Automated synthesis platforms can accelerate the discovery process by enabling the rapid synthesis and screening of large libraries of this compound derivatives. wikipedia.orgd-nb.infosynplechem.comsigmaaldrich.comresearchgate.net This high-throughput approach is invaluable for identifying compounds with desired biological activities or material properties. The reproducibility and reliability of automated synthesis also contribute to more robust and transferable scientific data. wikipedia.orgd-nb.info

Exploration of Novel Reactivity and Unconventional Transformations

The unique arrangement of functional groups in this compound suggests a rich and largely unexplored reactive landscape.

Potential Areas of Exploration:

Iminium Ion Chemistry: The imine group can be protonated or alkylated to form a reactive iminium ion, which can then be attacked by a wide range of nucleophiles. smolecule.com

wikipedia.orgd-nb.info-Dipolar Cycloadditions: The imine functionality could potentially participate in wikipedia.orgd-nb.info-dipolar cycloaddition reactions, providing access to novel fused heterocyclic systems.

Ring-Opening and Rearrangement Reactions: Investigating the stability of the isoindoline ring under various conditions could lead to the discovery of novel ring-opening or rearrangement reactions, yielding structurally complex products. mdpi.com

Photoredox and Electrochemical Transformations: The application of photoredox catalysis and electrochemical methods could unlock new, previously inaccessible transformations of this compound. acs.orgresearchgate.net

Potential for Rational Design of Advanced Chemical Tools and Materials

The structural and electronic properties of this compound make it an attractive scaffold for the development of advanced chemical tools and functional materials.

Chemical Probes and Bioconjugation:

The amine group provides a convenient handle for conjugation to biomolecules, such as proteins or nucleic acids. The imine functionality could be exploited for bioorthogonal ligation reactions. This dual functionality makes it a promising candidate for the development of chemical probes for studying biological processes.

Functional Dyes and Sensors:

Modification of the aromatic ring system could lead to the development of novel fluorescent dyes with tunable photophysical properties. The imine and amine groups could also serve as binding sites for the development of chemosensors for detecting specific analytes.

Coordination Chemistry and Catalysis:

The bidentate nature of the imine and amine groups makes this compound a potential ligand for the coordination of metal ions. researchgate.netnsf.gov The resulting metal complexes could exhibit interesting catalytic or material properties.

Synergistic Approaches Combining Computational and Experimental Research

The integration of computational modeling with experimental studies will be instrumental in accelerating the exploration of this compound's potential.

Computational Modeling can be used to:

Predict Reactivity: Density Functional Theory (DFT) calculations can be used to predict the most likely sites of reaction and to understand the mechanisms of novel transformations. nih.gov

Guide Catalyst Design: Computational screening can help to identify promising catalysts for specific reactions, reducing the need for extensive experimental optimization.

Simulate Spectroscopic Properties: Theoretical calculations can aid in the interpretation of experimental spectroscopic data, such as NMR and UV-Vis spectra. nih.gov

Predict Biological Activity: Molecular docking and other computational methods can be used to predict the binding of this compound derivatives to biological targets, guiding the design of new therapeutic agents. nih.govmdpi.com

By combining the predictive power of computational chemistry with the empirical validation of experimental work, researchers can more efficiently navigate the vast chemical space of this compound and unlock its full potential.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.